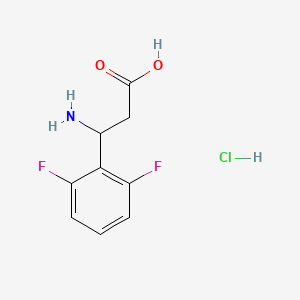

3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

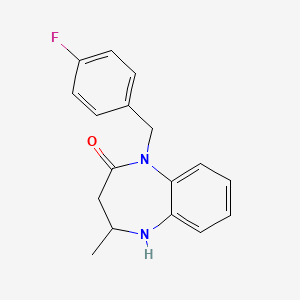

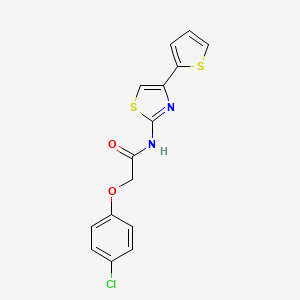

“3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClF2NO2 . It is a derivative of propanoic acid, where one of the hydrogen atoms in the central carbon is replaced by an amino group and the other by a 2,6-difluorophenyl group .

Molecular Structure Analysis

The molecular structure of “3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride” consists of a central carbon atom bonded to an amino group and a 2,6-difluorophenyl group . The molecule also contains a carboxylic acid group, which forms a salt with a chloride ion in the hydrochloride form of the compound .Scientific Research Applications

Spectroscopic and Structural Analysis

Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), have been utilized to study polymorphic forms of related pharmaceutical compounds. These methods provide insights into the subtle structural differences between polymorphic forms, which are crucial for analytical and physical characterization in drug development processes (Vogt et al., 2013).

Fluorescence Derivatisation for Biological Assays

Derivatisation with fluorescence reagents has been explored for amino acids to enhance their detection in biological assays. A study described the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids, producing derivatives that exhibit strong fluorescence. This methodology facilitates the use of amino acid derivatives in bioanalytical applications, providing a valuable tool for biological and chemical research (Frade et al., 2007).

Development of Novel Fluorescence Probes

Novel fluorescence probes designed to detect reactive oxygen species highlight the application of amino acid derivatives in chemical sensing. These probes, based on derivatized amino acids, enable the selective and sensitive detection of specific reactive oxygen species, offering tools for studying biological processes and oxidative stress (Setsukinai et al., 2003).

Molecular Structure and Vibrational Spectra Analysis

Investigations into the molecular structure and vibrational spectra of amino acid derivatives contribute to our understanding of their chemical properties and potential applications. Such studies provide detailed insights into the electronic structure, optical properties, and stability of these compounds, which are essential for their application in materials science and pharmaceuticals (Muthu & Paulraj, 2012).

Synthesis and Anticancer Activity

The synthesis of derivatives and their evaluation as anticancer agents exemplify the therapeutic potential of amino acid derivatives. Specific compounds have shown significant in vitro anticancer activities, indicating their promise as leads for the development of new cancer treatments (Saad & Moustafa, 2011).

Safety And Hazards

properties

IUPAC Name |

3-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSOFWJNLOMRNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2698349.png)

![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)